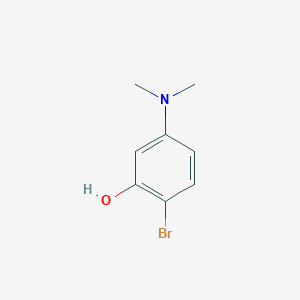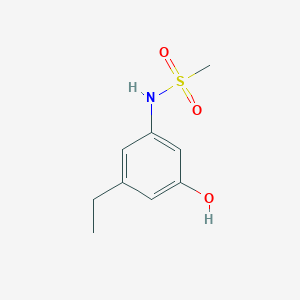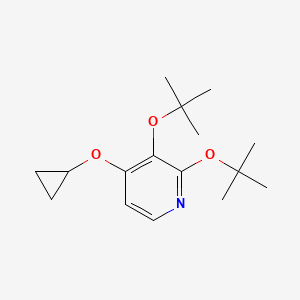
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution and protection of functional groups. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can be compared with other similar compounds, such as:
2,3-DI-Tert-butyl-4-cyclopropoxypyridine: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
2,3-DI-Tert-butyl-4-cyclopropylpyridine: Similar structure but with cyclopropyl groups instead of cyclopropoxy groups.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2,3-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-12(18-11-7-8-11)9-10-17-14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
UPBNEEWJTJPQAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CN=C1OC(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



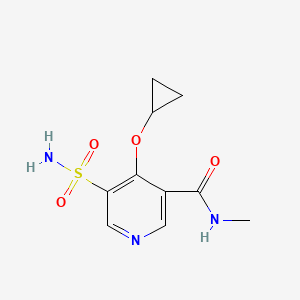
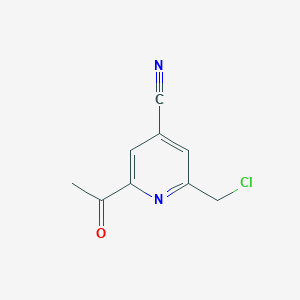
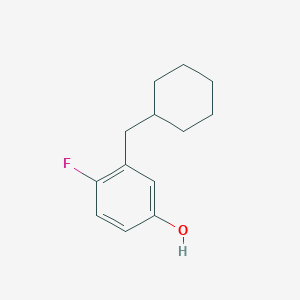
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)
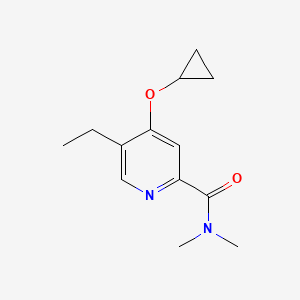


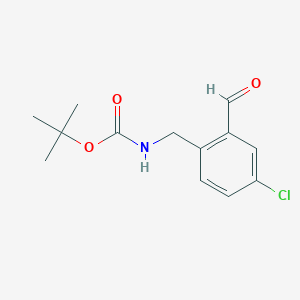
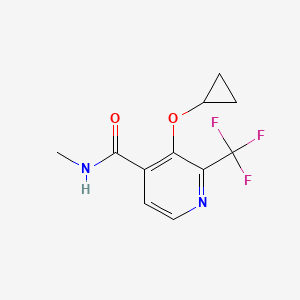
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
